N-(Pyrimidin-4-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246063. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-pyrimidin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(10)9-6-2-3-7-4-8-6/h2-4H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCZKPMTGFFULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311851 | |
| Record name | 4-acetamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16166-22-6 | |
| Record name | 16166-22-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-acetamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactions on the Pyrimidine Ring:the Electron Deficient Nature of the Pyrimidine Ring Dictates Its Reactivity.wikipedia.org
Electrophilic Aromatic Substitution: This is generally difficult but can be achieved at the C-5 position, which is the most electron-rich carbon on the ring. Reactions such as halogenation (with Br₂ or Cl₂) or nitration (with HNO₃/H₂SO₄) could potentially introduce substituents at this position, provided the reaction conditions are harsh enough.
Nucleophilic Aromatic Substitution: While the parent ring has no leaving groups, if a derivative such as 2-chloro-N-(pyrimidin-4-yl)acetamide were synthesized, the chlorine atom would be highly activated towards displacement by nucleophiles (e.g., amines, alkoxides).
Reactions on the Amide Group:
Hydrolysis: The amide bond can be hydrolyzed back to 4-aminopyrimidine (B60600) and acetic acid under acidic or basic conditions.
N-Alkylation: Direct alkylation on the amide nitrogen is challenging but could potentially be achieved using a strong base followed by an alkyl halide.
Reactions on the Acetyl Group:
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assembly of the molecular puzzle.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to identify the electronic environment of hydrogen atoms (protons) within a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine ring and the acetyl group.
The pyrimidine ring contains three aromatic protons. The proton at position 2 (H-2) would likely appear as a singlet, while the protons at positions 5 and 6 (H-5 and H-6) would appear as doublets due to coupling with each other. The amide proton (NH) is expected to produce a singlet, and the methyl protons (CH₃) of the acetamide group will also appear as a singlet, typically in the upfield region of the spectrum. The precise chemical shifts (δ, measured in ppm) are influenced by the electronic effects of the nitrogen atoms in the pyrimidine ring and the amide group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (acetyl) | ~2.2 | Singlet |
| H-5 (pyrimidine) | ~7.5 - 8.0 | Doublet |
| H-6 (pyrimidine) | ~8.5 - 9.0 | Doublet |
| H-2 (pyrimidine) | ~9.0 - 9.5 | Singlet |
| NH (amide) | ~10.0 - 11.0 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The spectrum is expected to show six signals: one for the methyl carbon, one for the carbonyl carbon of the acetamide group, and four for the carbons of the pyrimidine ring. The chemical shift of the carbonyl carbon typically appears far downfield (~170 ppm). The pyrimidine ring carbons will have shifts in the aromatic region, with their exact positions influenced by the nitrogen atoms' electronegativity. The methyl carbon will be found in the upfield region of the spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (acetyl) | ~25 |
| C-5 (pyrimidine) | ~115 - 120 |
| C-4 (pyrimidine) | ~145 - 150 |
| C-6 (pyrimidine) | ~150 - 155 |
| C-2 (pyrimidine) | ~155 - 160 |
| C=O (carbonyl) | ~170 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₆H₇N₃O. The theoretical monoisotopic mass calculated for this formula is approximately 137.0589 Da. Experimental determination via HRMS would be expected to yield a mass value that corresponds very closely to this theoretical calculation, thereby confirming the molecular formula.
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC/MS analysis would provide a retention time specific to the compound under the given chromatographic conditions. The subsequent mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. Common fragmentation pathways for such a molecule would likely involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the pyrimidinylamino moiety and the acetyl group. However, it is important to note that thermal degradation in the GC injector can sometimes lead to artifact formation with acetamide-containing compounds.
Liquid Chromatography-Mass Spectrometry (LC/MS) is a versatile technique used to separate, identify, and quantify components in a complex mixture. nih.govnih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC/MS analysis. In the context of analyzing this compound in a complex matrix, such as a biological sample or a reaction mixture, LC would first separate the target compound from other components. nih.govnih.gov The separated compound would then be ionized (e.g., via electrospray ionization, ESI) and detected by the mass spectrometer. LC/MS can provide both the molecular weight of the compound and, with tandem MS (LC-MS/MS), detailed structural information from fragmentation patterns, allowing for highly sensitive and specific quantification. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different chemical bonds.
For this compound, one would expect to observe characteristic absorption bands for the N-H, C=O, C-N, and C-H bonds of the acetamide group, as well as vibrations associated with the pyrimidine ring. Typically, the N-H stretching vibration of a secondary amide appears in the region of 3300-3100 cm⁻¹, while the C=O stretching (Amide I band) is expected to be a strong absorption between 1680 and 1630 cm⁻¹. The N-H bending (Amide II band) and C-N stretching vibrations would also be present at lower wavenumbers. The pyrimidine ring would exhibit characteristic C-H and C=N stretching and bending vibrations.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry
An SCXRD analysis of this compound would reveal the planarity of the pyrimidine ring and the conformation of the acetamide substituent relative to the ring. It would also provide detailed information on the hydrogen bonding network, which is expected to be a significant feature given the presence of the amide N-H proton (a hydrogen bond donor) and the carbonyl oxygen and pyrimidine nitrogen atoms (hydrogen bond acceptors). These interactions play a crucial role in the supramolecular assembly of the compound in the solid state.
However, similar to the infrared spectroscopic data, no published single-crystal X-ray diffraction studies for this compound were found in the course of this literature review. While crystallographic data for structurally related molecules, including various substituted pyrimidines and acetamides, are available and provide insights into potential crystal packing motifs, the specific crystal structure of this compound remains undetermined from an experimental standpoint. researchgate.netmdpi.com
Based on a thorough search of publicly available scientific literature, there is insufficient data to generate an article on the computational chemistry and in silico investigations of the specific compound This compound that adheres to the detailed outline provided.
The required in-depth information for the following sections and subsections is not available for this particular molecule:
Computational Chemistry and in Silico Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for applications in modern photonics and optoelectronics, including frequency conversion and optical switching. mdpi.com The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. mdpi.com
For pyrimidine (B1678525) derivatives, the inherent π-deficient and electron-withdrawing nature of the pyrimidine core makes it a suitable candidate for designing new NLO materials. nih.gov Studies on similar structures, such as certain newly synthesized pyrimidine derivatives, have shown that these molecules can exhibit significant NLO behavior. nih.gov Computational investigations on such compounds involve optimizing the molecular geometry and then calculating parameters like polarizability and first-order hyperpolarizability. nih.gov
Table 1: Representative NLO Parameters Investigated Computationally Note: This table represents typical parameters calculated for NLO analysis of organic molecules; specific values for N-(Pyrimidin-4-yl)acetamide are hypothetical pending dedicated study.
| Parameter | Symbol | Description |
| Dipole Moment | µ | Measures the polarity of the molecule. |
| Average Polarizability | <α> | Describes the molecule's ability to form an induced dipole moment. |
| First Hyperpolarizability | β₀ | Quantifies the second-order NLO response. |
| Third-Order Susceptibility | χ³ | Relates to the third-order NLO response, important for applications like two-photon absorption. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. This approach is fundamental in drug discovery for predicting the activity of new compounds, optimizing lead candidates, and understanding the structural features essential for a specific biological effect. nih.gov
A QSAR model is developed by correlating molecular descriptors (numerical representations of a molecule's physicochemical properties) with experimentally determined biological activity. chemrxiv.orgslideshare.net These models, once validated, can efficiently screen large virtual libraries of compounds to identify those with the highest probability of success, thereby reducing the time and cost associated with drug development. nih.gov
For this compound, a QSAR study would involve a series of its analogs with known biological activity against a specific target (e.g., an enzyme or receptor). The process would include:
Data Collection : Assembling a dataset of structurally related pyrimidine compounds with measured activity.
Descriptor Calculation : Computing various molecular descriptors for each compound, such as topological, electronic, and geometric properties.
Model Building : Using statistical methods like multiple linear regression to create an equation linking the descriptors to the activity. chemrxiv.org
Validation : Rigorously testing the model's predictive power using internal and external validation techniques.
While a specific QSAR model for this compound is not detailed in the provided sources, the methodology is well-established for various classes of compounds, including those targeting RNA structures and other biological targets. nih.govchemrxiv.org The ultimate goal of such a study would be to guide the design of new pyrimidine derivatives with enhanced potency and selectivity. nih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Predictions
In silico ADME and toxicity predictions are vital components of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. nih.gov These computational models predict how a molecule will behave in the body, helping to identify potential liabilities before significant resources are invested in its development. nih.gov
For this compound, various ADME properties can be predicted using web-based tools and specialized software. nih.govmdpi.com These predictions are based on the molecule's structure and physicochemical properties.
Absorption : Key parameters include predictions for human intestinal absorption and Caco-2 cell permeability, which model the transport of a compound across the gut wall. frontiersin.org Lipophilicity (e.g., AlogP98) is another critical factor, with ideal values suggesting better absorption. frontiersin.org
Distribution : Predictions often include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can affect a drug's availability and half-life, while BBB penetration is crucial for drugs targeting the central nervous system. mdpi.comfrontiersin.org
Metabolism : Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, which is important for assessing potential drug-drug interactions.
Excretion : While less commonly predicted with high accuracy, models may provide insights into the likely routes of elimination.
Toxicity : In silico toxicity predictions include assessments for mutagenicity (e.g., the Ames test), carcinogenicity, and potential for organ toxicity. mdpi.com Identifying potential toxic functional groups within the molecule is a key part of this analysis. frontiersin.org
Table 2: Representative In Silico ADME and Toxicity Predictions Note: This table illustrates the types of predictions made for a candidate molecule like this compound. The values are representative and not based on a specific study of this compound.
| Property | Predicted Parameter | Interpretation |
| Absorption | Human Intestinal Absorption | High/Low probability of being absorbed from the gut. |
| Caco-2 Permeability | Predicts rate of transport across intestinal epithelial cells. | |
| Distribution | Plasma Protein Binding (%) | Percentage of compound bound to proteins in the blood. mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Yes/No prediction for crossing into the brain. | |
| Metabolism | CYP2D6 Inhibitor | Predicts potential to inhibit a key drug-metabolizing enzyme. |
| Toxicity | Ames Mutagenicity | Positive/Negative prediction for mutagenic potential. mdpi.com |
| Carcinogenicity (Mouse/Rat) | Positive/Negative prediction for causing cancer in animal models. mdpi.com |
These computational assessments provide a holistic early-stage profile of this compound, flagging potential issues and guiding its prioritization and design modifications in a drug discovery pipeline. nih.gov
Biomedical and Pharmacological Research Applications
Targeting Specific Biological Pathways and Enzymes
Derivatives of N-(Pyrimidin-4-yl)acetamide have been synthesized and evaluated for their ability to interact with and modulate the activity of key biological molecules, including enzymes and cellular receptors. This targeted approach is fundamental to the development of novel therapeutic agents.
The inhibition of specific enzymes that are overactive or play a critical role in disease progression is a primary goal in drug discovery. The this compound scaffold has proven to be a valuable starting point for developing potent and selective enzyme inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a key target in cancer therapy, and pyrimidine-based structures are central to many approved inhibitors. nih.gov Research has shown that pyrimidine (B1678525) derivatives can be designed to target EGFR. For instance, a series of chlorofluoroacetamide-pyrimidines was developed to selectively target the mutated EGFR(T790M), which is responsible for resistance to some cancer therapies. nih.gov One such inhibitor, compound 18 (NSP-037) , demonstrated higher inhibitory selectivity for the mutated EGFR over the wild-type, highlighting the potential for developing targeted covalent inhibitors for non-small-cell lung cancer. nih.gov
SLACK Potassium Channel Inhibition: Gain-of-function mutations in the KCNT1 gene, which encodes the sodium-activated potassium channel SLACK, are linked to severe epileptic disorders like Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). tdl.orgmdpi.com Consequently, inhibitors of SLACK channels are being investigated as a potential treatment. A high-throughput screen identified a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides as inhibitors of SLACK channels. tdl.orgmdpi.commatilda.sciencenih.gov Subsequent optimization efforts led to the identification of five compounds with submicromolar potency, demonstrating that this chemical class is a promising foundation for developing new therapies for KCNT1-associated epilepsies. mdpi.com
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Dysregulation of CDK2 is a hallmark of various cancers, making it an attractive target for anticancer drugs. rsc.org In one study, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines was developed from a pyrimidine-based lead compound. nih.gov While introducing an acetamide (B32628) group at one position was detrimental to inhibitory activity, another compound from the series, 15 , emerged as a highly potent CDK2 inhibitor with a Kᵢ value of 0.005 µM and displayed significant antiproliferative activity against a panel of cancer cell lines. nih.gov This highlights the nuanced structure-activity relationships in this class of inhibitors. nih.gov
Beyond direct enzyme inhibition, this compound derivatives can influence the complex signaling cascades that regulate cellular functions. Their interaction with cell surface receptors, for example, can trigger downstream effects that alter cell behavior. The antagonism of adenosine (B11128) receptors by these compounds, as detailed below, leads to the modulation of intracellular pathways such as the adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways. mdpi.com
Adenosine receptors, which are G-protein-coupled receptors, play crucial roles in various physiological processes and are significant drug targets. Derivatives of this compound have been extensively studied as antagonists for A2A and A3 adenosine receptor subtypes.
A2A Receptor Antagonism: The A2A adenosine receptor is a non-dopaminergic target for neurodegenerative disorders, particularly Parkinson's disease. mdpi.com Researchers have developed series of N-[6-amino-2-(heteroaryl)pyrimidin-4-yl]acetamides and 2-amino-N-pyrimidin-4-ylacetamides as potent and selective A2A receptor antagonists. nih.govacs.orgnih.gov These compounds were designed to improve upon earlier versions that had potential metabolic liabilities associated with an unsubstituted furan (B31954) ring. nih.gov By replacing the furan with more stable groups like methylfuran or thiazole, researchers successfully maintained high potency and selectivity. nih.gov This work demonstrates a rational design approach to enhance the drug-like properties of this class of antagonists. nih.govacs.org
A3 Receptor Antagonism: The A3 adenosine receptor is implicated in inflammation, cancer, and cardiovascular disorders. acs.org N-(2,6-diarylpyrimidin-4-yl)acetamide has served as a key scaffold for developing potent and selective A3 receptor antagonists. nih.gov Studies exploring various substitutions on the aryl rings found that certain methoxyphenyl patterns resulted in ligands with excellent potency (Kᵢ < 20 nM) and high selectivity (over 100-fold) compared to other adenosine receptor subtypes. nih.govresearchgate.net Further research has also identified N-(4,6-diarylpyridin-2-yl)acetamides, a related scaffold, as potent A3 antagonists with Kᵢ values below 10 nM. nih.govresearchgate.net
| Compound Series | Target Receptor | Key Findings | Potency (Ki) |
|---|---|---|---|
| N-[6-amino-2-(heteroaryl)pyrimidin-4-yl]acetamides | A2A Adenosine Receptor | Developed as potent and selective antagonists with improved drug-like properties. nih.gov | Data not specified in abstract |
| N-(2,6-diarylpyrimidin-4-yl)acetamides | A3 Adenosine Receptor | Novel ligands with excellent potency and selectivity. nih.gov | < 20 nM |
| N-(4,6-diarylpyridin-2-yl)acetamides | A3 Adenosine Receptor | Bioisosteric replacement of pyrimidine led to potent and selective antagonists. nih.gov | < 10 nM |
Investigational Therapeutic Areas
The ability of this compound derivatives to interact with key biological targets has led to their investigation in several major therapeutic areas, most notably oncology and infectious diseases.
The pyrimidine ring is a well-established pharmacophore in anticancer drug design. mdpi.com Derivatives incorporating the this compound scaffold have been evaluated for their cytotoxic activity against a variety of human cancer cell lines. For example, new pyrimidine carboxamide derivatives linked to other heterocyclic moieties were synthesized from a 2-cyano-N-(5-cyano-2-phenyl-6-arylpyrimidin-4-yl)acetamide precursor. figshare.com Several of these compounds showed significant activity against hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. figshare.com The anticancer potential of this class of compounds stems from their ability to inhibit key proteins involved in cell proliferation and survival, such as EGFR and various cyclin-dependent kinases. researchgate.netmdpi.com
| Compound Series | Cancer Cell Lines Tested | Proposed Target/Mechanism | Reference |
|---|---|---|---|
| 2-cyano-N-(5-cyano-2-phenyl-6-arylpyrimidin-4-yl)acetamide derivatives | HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | Cytotoxic Activity | figshare.com |
| Chlorofluoroacetamide-pyrimidines | H1975 (Lung, L858R/T790M) | EGFR (mutated) Inhibition | nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | A2780 (Ovarian) and others | CDK2 Inhibition | nih.gov |
The rise of antimicrobial resistance has created an urgent need for new classes of therapeutic agents. researchgate.net Pyrimidine derivatives have shown a broad spectrum of activity against various pathogens. ajchem-a.comresearchgate.net
Antibacterial and Antifungal Activity: Studies have demonstrated that pyrimidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ajchem-a.commdpi.com For instance, a series of 2-((5-cyano-6-oxo-4-substitutedphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-substituted sulfamoyl)phenyl) acetamide derivatives showed promising broad-spectrum efficacy, particularly against K. pneumoniae and P. aeruginosa. mdpi.com Similarly, pyrimidine-based compounds have been tested for antifungal properties against pathogens like Candida albicans and Aspergillus niger. researchgate.netnih.gov
Antiviral Activity: The pyrimidine scaffold is present in numerous antiviral drugs. nih.gov Research has explored a wide variety of pyrimidine molecules for their ability to inhibit viruses such as influenza, herpes simplex virus, human coronaviruses (HCoVs), and human immunodeficiency virus (HIV). nih.govnih.govmdpi.com For example, a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines found that compounds with specific substitutions showed remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Other pyrimidine derivatives have been investigated for activity against Hepatitis B virus (HBV) and tobacco mosaic virus (TMV). researchgate.net
| Activity Type | Pathogens Tested | Compound Class | Reference |
|---|---|---|---|
| Antibacterial | K. pneumoniae, P. aeruginosa | Thiopyrimidine–Benzenesulfonamide Acetamides | mdpi.com |
| Antifungal | C. albicans, A. niger | Pyrimidine based benzothiazole (B30560) derivatives | researchgate.net |
| Antiviral | Human Coronavirus 229E (HCoV-229E) | 4,7-disubstituted pyrimido[4,5-d]pyrimidines | mdpi.com |
| Antiviral | HIV, Influenza, HBV, HCV, Herpes | Various Pyrimidine Derivatives | nih.govnih.gov |
Anti-inflammatory Studies
Derivatives of the pyrimidine core structure are known to exhibit anti-inflammatory effects through various mechanisms. Their activity is often attributed to the inhibition of key inflammatory mediators. researchgate.net Research suggests that pyrimidine-based compounds can suppress the expression and activity of enzymes like cyclooxygenase (COX-1 and COX-2), which are responsible for the production of prostaglandins (B1171923) such as PGE2. researchgate.net Furthermore, they have been shown to inhibit other vital players in the inflammatory cascade, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and the transcription factor nuclear factor κB (NF-κB). researchgate.net
One specific area of investigation involves the antagonism of Very Late Antigen-4 (VLA-4), an integrin that plays a crucial role in leukocyte adhesion and trafficking to sites of inflammation. Structure-activity relationship (SAR) studies have been conducted on N-(pyrimidin-4-yl) phenylalanine derivatives to optimize their potency as VLA-4 antagonists. nih.govresearchgate.net This line of research highlights the potential of this compound analogues in treating inflammatory conditions by preventing the migration of inflammatory cells. nih.gov
Anticonvulsant Research
A significant body of research has focused on the anticonvulsant properties of this compound derivatives. Various analogues have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.
One study detailed the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides and their evaluation in a pentylenetetrazole-induced seizure model in rats. japsonline.com The most active compound in this series, N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide , demonstrated significant anticonvulsant effects. It prolonged the latency period to seizure by 3.4 times and reduced the seizure duration by 2.2 times compared to the control group. japsonline.comacs.org Furthermore, it decreased animal lethality by 80% and reduced the severity of seizures. japsonline.comacs.org
Another study investigated a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov Within this series, compounds with a 3-(trifluoromethyl)anilide moiety showed notable protection in the MES test. nih.gov The varied efficacy and onset of action among these derivatives underscore the importance of the substitution patterns on the acetamide and phenyl rings for anticonvulsant activity. nih.gov
| Compound Derivative | Animal Model | Key Findings | Reference |
|---|---|---|---|
| N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide | Pentylenetetrazole (PTZ)-induced seizures in rats | Prolonged seizure latency (3.4x), reduced seizure duration (2.2x), reduced lethality by 80%. | japsonline.comacs.org |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Maximal Electroshock (MES) test | Effective at 0.5 h post-administration (100 mg/kg). | nih.gov |
| N-(3-chlorophenyl)-2-morpholino-acetamide | Maximal Electroshock (MES) test | Showed protection at both 0.5 h (100 mg/kg) and 4 h (300 mg/kg). | nih.gov |
| 3-(Trifluoromethyl)anilide derivatives | Maximal Electroshock (MES) test | Generally showed higher anticonvulsant protection. | nih.gov |
Antimalarial and Antiprotozoal Activities
The pyrimidine-acetamide scaffold has also been explored for its potential against protozoal diseases, most notably malaria, which is caused by the Plasmodium parasite. The cysteine protease falcipain-2, an essential hemoglobinase for Plasmodium falciparum, has been identified as a key target for antimalarial drug development. nih.govnih.gov
Researchers have designed and synthesized novel 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamide derivatives as small molecule inhibitors of falcipain-2. nih.gov In vitro enzyme inhibition assays demonstrated that these compounds effectively inhibit falcipain-2, with IC50 values in the micromolar range (1.46-11.38 μM). nih.gov The potent inhibitory activity of this novel scaffold suggests its potential for the development of new antimalarial agents that act via a mechanism distinct from many existing drugs. nih.gov
Potential in Neurological Disorders (e.g., Epilepsy)
The demonstrated efficacy of this compound derivatives in anticonvulsant models directly points to their potential in treating neurological disorders like epilepsy. japsonline.comacs.org The search for new antiepileptic drugs is driven by the need for agents with improved efficacy and better tolerability compared to existing treatments, which are often associated with central nervous system side effects. nih.gov
Beyond epilepsy, a patent application has described N-(pyrrolidine-3-yl or piperidin-4-yl)acetamide derivatives as agonists for the somatostatin (B550006) receptor subtype 4 (SSTR4). nih.gov This receptor is implicated in various brain functions, and its agonists are being investigated for the potential treatment of a range of central nervous system (CNS) disorders, including Alzheimer's disease and depression, in addition to epilepsy. nih.gov
Mechanism of Action Studies (Biological)
Understanding the biological mechanisms through which this compound derivatives exert their pharmacological effects is crucial for their development as therapeutic agents. Studies have focused on identifying their molecular targets and elucidating the nature of their interactions.
Interaction with Biological Targets
Molecular docking and in vitro studies have identified several biological targets for this class of compounds.
GABAergic System: In the context of anticonvulsant activity, the primary targets appear to be components of the GABAergic system. Molecular docking studies have predicted the interaction of these derivatives with the type-A γ-aminobutyric acid receptor (GABA-A) and the GABA-aminotransferase (GABA-AT) enzyme. acs.orgnih.gov The binding energies calculated from these studies, while sometimes lower than reference drugs like phenobarbital (B1680315) and vigabatrin, correlate with the moderate anticonvulsant activity observed in vivo. japsonline.comacs.org The proposed mechanism involves either acting as a GABA-A receptor agonist or inhibiting the GABA-AT enzyme, both of which would lead to an enhancement of GABAergic inhibitory neurotransmission. nih.gov
Falcipain-2: For their antimalarial activity, derivatives based on a 2-(thieno[2,3-d]pyrimidin-2-ylthio)acetamide scaffold have been shown to be potent inhibitors of the P. falciparum cysteine protease, falcipain-2. nih.gov
VLA-4 Integrin: In anti-inflammatory research, N-(pyrimidin-4-yl) phenylalanine derivatives have been identified as antagonists of the VLA-4 integrin, interfering with cell adhesion processes. nih.govresearchgate.net
| Biological Target | Therapeutic Area | Proposed Interaction | Reference |
|---|---|---|---|
| GABA-A Receptor | Anticonvulsant / Neurological Disorders | Agonism, leading to enhanced inhibitory neurotransmission. | acs.orgnih.gov |
| GABA-Aminotransferase (GABA-AT) | Anticonvulsant / Neurological Disorders | Inhibition, leading to increased GABA concentration. | acs.orgnih.gov |
| Falcipain-2 | Antimalarial | Enzyme inhibition, disrupting parasite hemoglobinolysis. | nih.gov |
| VLA-4 Integrin | Anti-inflammatory | Antagonism, preventing leukocyte adhesion. | nih.govresearchgate.net |
| Somatostatin Receptor 4 (SSTR4) | Neurological Disorders | Agonism. | nih.gov |
Covalent and Irreversible Mechanisms
The synthesis of several active this compound derivatives involves the use of α-chloroacetamide reagents. japsonline.comnih.gov Chloroacetamides are known electrophilic "warheads" that can participate in covalent bond formation with nucleophilic amino acid residues in proteins, such as the thiol group of cysteine. nih.govnih.gov
This synthetic route raises the possibility of a covalent mechanism of action for these compounds. The process would typically involve two steps: first, the non-covalent binding of the inhibitor to the target protein's active or allosteric site. This initial binding positions the reactive chloroacetamide group in proximity to a nucleophilic residue. In the second, rate-determining step, a nucleophilic substitution reaction (SN2) occurs, where the nucleophilic side chain attacks the carbon bearing the chlorine atom, displacing it and forming a stable, irreversible covalent bond between the inhibitor and the protein. nih.govnih.gov This covalent modification can lead to prolonged and potent inhibition of the target's function. While direct evidence for a covalent mechanism for this compound itself is not yet established, the chemical nature of its synthetically accessible derivatives strongly suggests this as a plausible and important area for future investigation. acs.org
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the N-(pyrimidin-yl)acetamide scaffold, SAR studies have been instrumental in optimizing derivatives for various therapeutic targets by systematically modifying different parts of the molecule. The key areas of modification typically include the pyrimidine ring, the acetamide linker, and any terminal appended groups. Although comprehensive SAR literature specifically for this compound is limited, studies on closely related pyrimidine-containing acetamide analogs provide valuable data on the structural requirements for biological activity.
Impact of Substitutions on the Pyrimidine Core
The pyrimidine ring is a fundamental component of this class of compounds, and alterations to this core can significantly affect pharmacological activity. In a detailed investigation of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives as inhibitors of SLACK potassium channels, the integrity of the pyrimidine ring was found to be crucial for potent inhibition. mdpi.comdrugbank.com
Key findings related to the core structure include:
Importance of Pyrimidine Nitrogens: Replacing the pyrimidine core with a pyridine (B92270) ring (removal of one nitrogen atom) resulted in a notable decrease in inhibitory activity, suggesting that the nitrogen atoms are important for interaction with the biological target. mdpi.com
Aromaticity and Heterocyclic Nature: Further modification to a simple phenyl core led to an even greater loss of potency, underscoring the importance of the heterocyclic nature of the pyrimidine ring for this specific activity. mdpi.com
Influence of the Acetamide Linker and N-Substituents
The N-acetamide portion of the scaffold is a frequent target for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Studies on pyrazolopyrimidine derivatives with a terminal N,N-disubstituted acetamide have shed light on the role of these substituents in binding to the translocator protein (TSPO). wustl.edunih.gov
Observations from these studies revealed:
N-Alkyl Groups: The nature of the alkyl substituents on the acetamide nitrogen significantly impacts lipophilicity and binding affinity. While N,N-diethyl substitution was favorable, increasing the chain length of N-alkyl groups led to higher lipophilicity. nih.gov
Aromatic vs. Aliphatic N-Substituents: The introduction of bulky aromatic groups, such as two benzyl (B1604629) substituents on the acetamide nitrogen, resulted in a significant reduction in binding affinity. nih.gov
Conformational Constraints: Constraining the N-substituents into a cyclic system, such as a piperidinyl or morpholinyl ring, was detrimental to binding, indicating a preference for more flexible acyclic substituents at this position. nih.gov
The following interactive table summarizes the structure-activity relationships for N-acetamide substitutions on a pyrazolopyrimidine core targeting TSPO.
| Core Scaffold | N-Acetamide Substituents | Relative TSPO Binding Affinity |
|---|---|---|
| Pyrazolopyrimidine | N,N-diethyl | High |
| Pyrazolopyrimidine | N,N-dibenzyl | Significantly Decreased |
| Pyrazolopyrimidine | Alicyclic (e.g., piperidinyl) | Very Poor |
Data derived from studies on pyrazolopyrimidine-based TSPO ligands. nih.gov
Role of Terminal Phenyl Ring Substitutions
For N-(pyrimidin-yl)acetamide derivatives that incorporate a terminal phenyl ring, substitutions on this ring are a key strategy for optimizing biological activity. In the development of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents, the substitution pattern on the N-phenylacetamide moiety was explored. mdpi.comresearchgate.net The research identified that a halogen substitution at the para-position of the phenyl ring was particularly effective.
The table below presents data on how different substituents on the terminal phenyl ring of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides influence their anticonvulsant properties.
| Compound Series | Substitution on Terminal Phenyl Ring | Observed Anticonvulsant Activity |
|---|---|---|
| (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides | 4-Bromo | Most pronounced activity |
| (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides | 4-Chloro | Moderate activity |
| (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides | 4-Ethoxy | Moderate activity |
Findings from the pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine. mdpi.comresearchgate.net
Advanced Materials Science and Catalysis Research
Coordination Chemistry and Polymer Applications
Bridging Ligand Functionality with Transition Metals
There is no available scientific literature detailing the use of N-(Pyrimidin-4-yl)acetamide as a bridging ligand in coordination complexes with transition metals. The potential for this compound to act as a ligand stems from the nitrogen atoms in the pyrimidine (B1678525) ring and the nitrogen and oxygen atoms of the acetamide (B32628) group, which could theoretically coordinate to metal centers. However, without experimental evidence, its coordination modes, the stability of the resulting complexes, and its ability to bridge multiple metal ions remain unconfirmed.
Applications in Coordination Polymers for Gas Storage
Currently, there are no published studies on the application of coordination polymers derived from this compound for gas storage. While pyrimidine-based ligands have been used to construct porous coordination polymers with gas sorption capabilities, the specific contribution of the this compound ligand to framework structure, porosity, and gas uptake is unknown. acs.orgnih.govresearchgate.net
Catalytic Roles in Chemical Processes
There is no information available in the scientific literature regarding the catalytic roles of this compound or its metal complexes. While transition metal complexes involving pyrimidine-containing ligands have been investigated for their catalytic activities in various organic transformations, the catalytic potential of this compound itself has not been reported. nih.govresearchgate.net
Future Research Directions and Emerging Opportunities
Optimization of Biological Activity and Selectivity
A primary objective in advancing N-(pyrimidin-4-yl)acetamide-based compounds is the enhancement of their biological activity and selectivity towards specific molecular targets. Research on related pyrimidine (B1678525) structures demonstrates that even minor structural modifications can lead to significant improvements in potency and specificity.
For instance, studies on pyrazolopyrimidine-based ligands for the translocator protein (TSPO) have shown that N,N-disubstitutions on the terminal acetamide (B32628) group can significantly increase binding affinity. wustl.edunih.gov Introducing diverse chemical moieties, such as various alkyl, alicyclic, and heterocyclic groups, to the acetamide nitrogen has been shown to be well-tolerated and provides an opportunity to fine-tune the ligand's properties without compromising affinity for the target protein. nih.gov This suggests a promising strategy for this compound, where systematic modification of the acetyl group could yield derivatives with enhanced and more selective activity.
Similarly, in the development of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors for SLACK potassium channels, systematic optimization across different regions of the scaffold led to the identification of compounds with submicromolar potency. mdpi.comnih.gov This highlights the importance of a methodical approach to analogue synthesis to maximize biological effect. Future work on this compound should involve creating focused libraries of derivatives with modifications at the acetamide group and substitutions on the pyrimidine ring to systematically probe for improvements in on-target activity and selectivity against off-target proteins.
Development of Novel Drug Candidates
The inherent versatility of the pyrimidine scaffold has led to its inclusion in drugs with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory agents. nih.gov This positions this compound as a valuable starting point for the development of new drug candidates across multiple therapeutic areas.
Emerging research has identified pyrimidine derivatives as potential treatments for challenging diseases. For example, certain pyrimidine-carboxamides have been identified as potent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. researchgate.net Furthermore, derivatives of N-(pyrimidin-5-yl)acetamide are being investigated as small molecule inhibitors of SLACK potassium channels for rare epileptic disorders. mdpi.comnih.gov The this compound core could be similarly adapted to target novel enzymes or ion channels implicated in disease.
Additionally, computer-aided drug design (CADD) has successfully identified N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives as potent inhibitors of Decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a crucial target for treating tuberculosis. nih.gov This demonstrates the potential for discovering this compound-based compounds with novel mechanisms of action against infectious diseases. Future efforts should leverage this scaffold to design candidates for underexplored or "undruggable" targets, potentially leading to first-in-class medicines.
Exploration of Structure-Activity Relationships in New Chemical Spaces
A deep understanding of the structure-activity relationship (SAR) is fundamental to rational drug design. For the this compound core, future research must continue to systematically explore how structural changes influence biological activity. Studies on analogous compounds provide a roadmap for this exploration.
In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, modifications were systematically made to four distinct regions of the scaffold. mdpi.comnih.gov This comprehensive approach revealed that while some positions were highly sensitive to substitution, others were more tolerant, allowing for the introduction of various functional groups to modulate properties like potency and selectivity. mdpi.comnih.gov
Similarly, extensive SAR studies on pyrazolopyrimidine ligands for TSPO revealed that the acetamide position is particularly tolerant to N-alkyl substitutions, with chain lengths of up to five carbons resulting in affinities comparable to or better than the parent compound. nih.gov This suggests that the acetamide portion of this compound is a key site for modification to explore new chemical space and optimize ligand-target interactions.
The following table summarizes key SAR insights from related pyrimidine-acetamide structures that could guide future research on this compound.
| Scaffold Region | Modification | Impact on Activity | Reference |
| Acetamide Group | N-Alkyl Substitution (1-5 carbons) | Maintained or improved binding affinity for TSPO. | nih.gov |
| Acetamide Group | N,N-Disubstitution | Increased binding affinity and allowed introduction of diverse moieties. | wustl.edunih.gov |
| Pyrimidine Core | Substitution at various positions | Tolerability varies by position; crucial for optimizing potency. | mdpi.comnih.gov |
| Aryl/Heterocyclic Substituents | Introduction of different ring systems | Can significantly modulate potency and selectivity. | mdpi.comnih.gov |
Future SAR studies should focus on creating novel derivatives by combining these known modification strategies and exploring previously uncharted chemical space, such as introducing conformationally restricted or stereochemically complex substituents.
Integration of Advanced Computational and Experimental Methods
The synergy between computational modeling and experimental validation is accelerating the pace of drug discovery. For this compound, integrating these advanced methods will be crucial for efficiently identifying and optimizing new drug candidates.
Computational Approaches:
Molecular Docking and Virtual Screening: These techniques can predict the binding modes of this compound derivatives within a target's active site and screen large virtual libraries to identify promising hits. nuph.edu.ua This approach has been successfully used to identify novel DprE1 inhibitors for tuberculosis. nih.gov
Density Functional Theory (DFT): DFT studies can provide insights into the electronic structure, stability, and reactivity of novel compounds, helping to rationalize experimental findings and guide the design of improved analogues. researchgate.net
Experimental Methodologies:
High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large compound libraries against specific biological targets, identifying initial "hit" compounds for further optimization. mdpi.comnih.govacs.org
Automated Patch Clamp (APC) Assays: For targets such as ion channels, APC provides a high-throughput method to functionally evaluate the activity of compounds, enabling detailed SAR analysis. mdpi.comnih.gov
A powerful future strategy involves an iterative cycle where computational methods are used to design and prioritize a small, focused set of this compound derivatives for synthesis. These compounds are then synthesized and evaluated using high-throughput experimental assays. The resulting data is then fed back into the computational models to refine them, leading to the design of the next generation of more potent and selective compounds. This integrated approach maximizes efficiency and increases the probability of success in developing new drug candidates. nih.gov
Addressing Stability and Specificity Challenges
For any promising drug candidate, achieving adequate metabolic stability and target specificity is paramount. The this compound scaffold, while promising, is not immune to these challenges. Future research must proactively address these issues through rational chemical design.
Metabolic Stability: A common issue in drug development is rapid metabolism by liver enzymes, leading to poor pharmacokinetic profiles. nih.govresearchgate.net Research on other scaffolds has shown that specific structural modifications can significantly improve metabolic stability. For example, in a series of adamantane-based inhibitors, introducing a single polar functional group at a site of metabolic attack led to compounds with a better combination of stability, potency, and selectivity. nih.gov Another strategy involves the strategic replacement of metabolically liable hydrogens with deuterium, which can slow the rate of enzymatic degradation. researchgate.net For this compound derivatives, identifying potential sites of metabolism and introducing such blocking groups or altering ring systems could enhance their in vivo lifetime. nih.gov
Target Specificity: Ensuring a compound interacts selectively with its intended target while avoiding off-target effects is critical. For kinase inhibitors, a common application for pyrimidine-based drugs, achieving selectivity can be challenging due to the conserved nature of the ATP-binding pocket. nih.gov Future design strategies for this compound derivatives should focus on exploiting unique features outside the conserved binding sites to achieve greater specificity. This can involve extending substituents into less-conserved regions of the target protein or designing allosteric inhibitors that bind to a site distinct from the active site. The systematic SAR studies described previously will be instrumental in identifying modifications that enhance specificity. mdpi.comnih.gov
Q & A
Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling bridges gaps by incorporating parameters like plasma protein binding and metabolic half-lives. For example, N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide showed reduced in vivo efficacy due to rapid glucuronidation, resolved by prodrug modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
